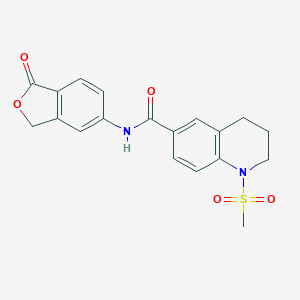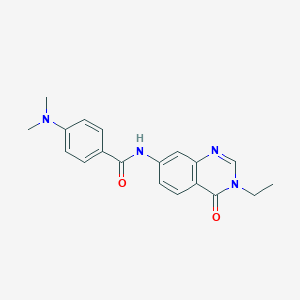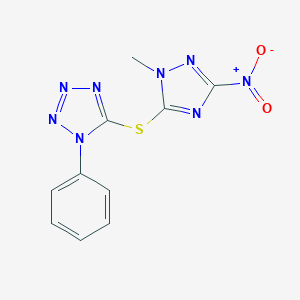
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether, also known as BZP, is a synthetic compound that has been widely studied for its potential use as a psychoactive drug. BZP belongs to the class of piperazine derivatives, which have been shown to have stimulant effects on the central nervous system. In recent years, BZP has gained attention as a potential research tool for studying the mechanisms of action of psychoactive drugs.
作用機序
The mechanism of action of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether is not fully understood, but it is believed to act by increasing the release of dopamine and serotonin in the brain. This leads to increased activity in the central nervous system, which can result in stimulant effects such as increased alertness, energy, and euphoria.
Biochemical and Physiological Effects:
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has been shown to have a number of biochemical and physiological effects on the body. It has been shown to increase heart rate, blood pressure, and body temperature. It can also cause nausea, vomiting, and headaches. Long-term use of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has been associated with liver and kidney damage, as well as neurological damage.
実験室実験の利点と制限
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and can be produced in large quantities. It has also been shown to have a consistent and predictable effect on the central nervous system, which makes it a useful tool for studying the mechanisms of action of psychoactive drugs.
However, there are also some limitations to the use of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether in laboratory experiments. It has been shown to have a number of adverse effects on the body, which can make it difficult to use in animal studies. It also has a short half-life, which can make it difficult to measure its effects over a long period of time.
将来の方向性
There are a number of future directions for research on 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether. One area of interest is the development of new synthetic compounds that have similar effects to 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether but with fewer adverse effects on the body. Another area of interest is the use of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether as a research tool for studying the mechanisms of action of other psychoactive drugs. Finally, there is a need for further research on the long-term effects of 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether on the body, particularly with regard to its potential for causing liver and kidney damage.
合成法
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether can be synthesized through a series of chemical reactions that involve the condensation of 2,6-dimethylphenol with benzhydryl bromide and piperazine. The resulting compound is then oxidized to form 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether. This synthesis method has been widely used in research laboratories to produce 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether for scientific studies.
科学的研究の応用
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether has been used in a number of scientific studies to investigate its potential as a research tool for studying the mechanisms of action of psychoactive drugs. One study found that 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether can act as a dopamine agonist, which suggests that it may have potential therapeutic applications for the treatment of Parkinson's disease. Another study found that 2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether can increase the release of serotonin, which suggests that it may have potential as an antidepressant.
特性
製品名 |
2-(4-Benzhydryl-1-piperazinyl)-2-oxoethyl 2,6-dimethylphenyl ether |
|---|---|
分子式 |
C27H30N2O2 |
分子量 |
414.5 g/mol |
IUPAC名 |
1-(4-benzhydrylpiperazin-1-yl)-2-(2,6-dimethylphenoxy)ethanone |
InChI |
InChI=1S/C27H30N2O2/c1-21-10-9-11-22(2)27(21)31-20-25(30)28-16-18-29(19-17-28)26(23-12-5-3-6-13-23)24-14-7-4-8-15-24/h3-15,26H,16-20H2,1-2H3 |
InChIキー |
UUQSBHGBICQKCU-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
正規SMILES |
CC1=C(C(=CC=C1)C)OCC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[3-(1,3-dioxan-2-yl)phenyl]-5-methyl-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B263270.png)
![N-[3-(1,2-oxazol-3-ylmethoxy)phenyl]acetamide](/img/structure/B263272.png)
![benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)

![1-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(diethylcarbamoyl)pyridinium](/img/structure/B263276.png)


![N~1~-methyl-2-[(5-{[2-(methylamino)-2-oxoethyl]sulfanyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B263281.png)
![2-{[4-(4-chlorophenyl)-1-(4-methylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B263283.png)
![1-[(1,3-Benzodioxol-5-yloxy)acetyl]indoline](/img/structure/B263284.png)
![2-[1-Methyl-1-(5-methyl-5-phenyl-1,3-dioxan-2-yl)ethyl]naphthoquinone](/img/structure/B263285.png)

![N-(1,3-benzodioxol-5-yl)-2-[(6-methyl-4-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B263294.png)
![2-hydroxy-N-[2-(2-methylphenoxy)ethyl]benzamide](/img/structure/B263296.png)